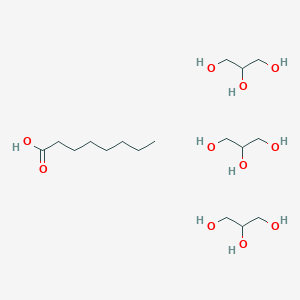

Triglycerol caprylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Triglycerol caprylate, also known as glycerol tricaprylate, is an ester derived from glycerol and caprylic acid. It is a triglyceride, meaning it consists of glycerol esterified with three molecules of caprylic acid. This compound is commonly used in various industries due to its unique properties, such as its ability to act as an emulsifier, surfactant, and solubilizer .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Triglycerol caprylate is synthesized through the esterification of glycerol with caprylic acid. The reaction typically involves heating glycerol and caprylic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. After the reaction, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Analyse Chemischer Reaktionen

Types of Reactions: Triglycerol caprylate can undergo various chemical reactions, including hydrolysis, transesterification, and oxidation.

Common Reagents and Conditions:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield glycerol and caprylic acid.

Transesterification: This reaction involves the exchange of the ester groups with alcohols in the presence of a catalyst, such as sodium methoxide. This process is commonly used in the production of biodiesel.

Major Products Formed:

Hydrolysis: Glycerol and caprylic acid.

Transesterification: Methyl caprylate and glycerol.

Oxidation: Peroxides and aldehydes.

Wissenschaftliche Forschungsanwendungen

Triglycerol caprylate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

- Used as a solvent and emulsifier in various chemical reactions and formulations.

- Acts as a surfactant in the preparation of microemulsions and nanoparticles .

Biology:

- Employed in the encapsulation of bioactive compounds, such as curcumin, to enhance their solubility and bioavailability .

- Used in the formulation of lipid-based drug delivery systems .

Medicine:

- Investigated for its potential use in pharmaceutical formulations to improve the solubility and stability of poorly water-soluble drugs .

- Studied for its antimicrobial properties and potential use in topical formulations .

Industry:

Wirkmechanismus

The mechanism of action of triglycerol caprylate primarily involves its ability to interact with lipid membranes and enhance the solubility of hydrophobic compounds. It acts as a surfactant, reducing the surface tension between different phases, thereby stabilizing emulsions and dispersions. In biological systems, this compound can enhance the permeability of cell membranes, facilitating the delivery of bioactive compounds .

Vergleich Mit ähnlichen Verbindungen

Glycerol monocaprylate: Consists of glycerol esterified with one molecule of caprylic acid.

Glycerol dicaprylate: Consists of glycerol esterified with two molecules of caprylic acid.

Uniqueness: Triglycerol caprylate is unique in its ability to form stable emulsions and enhance the solubility of hydrophobic compounds. Its three esterified caprylic acid molecules provide a higher degree of hydrophobicity compared to monoglycerides and diglycerides, making it particularly effective in applications requiring strong emulsifying and solubilizing properties .

Eigenschaften

CAS-Nummer |

51033-28-4 |

|---|---|

Molekularformel |

C17H40O11 |

Molekulargewicht |

420.5 g/mol |

IUPAC-Name |

octanoic acid;propane-1,2,3-triol |

InChI |

InChI=1S/C8H16O2.3C3H8O3/c1-2-3-4-5-6-7-8(9)10;3*4-1-3(6)2-5/h2-7H2,1H3,(H,9,10);3*3-6H,1-2H2 |

InChI-Schlüssel |

IZVQHEYRKDCICI-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCC(=O)O.C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane]](/img/structure/B13963142.png)

![2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13963164.png)

![7H-1,2,3-Triazolo[4,5-d]pyrimidine](/img/structure/B13963169.png)